3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Description
3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is a benzoic acid derivative functionalized with a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety, a widely used protecting group in peptide synthesis, is attached via a methylene linker to the meta-position of the phenyl ring on the benzoic acid core. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to protect amine functionalities during stepwise elongation of peptide chains. Its structure combines the aromatic rigidity of the benzoic acid scaffold with the acid-labile Fmoc group, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
Properties
IUPAC Name |
3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)22-10-6-9-21(16-22)20-8-5-7-19(15-20)17-30-29(33)34-18-27-25-13-3-1-11-23(25)24-12-2-4-14-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWPUJHVWHMXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=CC(=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid typically involves multiple steps:
Fmoc Protection: The initial step often involves the protection of an amino group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Intermediate: The protected amine is then reacted with a benzyl halide derivative to form the intermediate compound. This step usually requires a solvent like dichloromethane and a catalyst such as palladium on carbon.
Coupling Reaction: The intermediate is coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the Fmoc protection and deprotection steps efficiently. The use of high-throughput reactors and continuous flow chemistry can also enhance the scalability and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.
Solvents: Dichloromethane, dimethylformamide, tetrahydrofuran.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is used as a building block in the synthesis of complex organic molecules. Its Fmoc group is particularly valuable in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to study protein interactions and functions. The Fmoc group can be removed under mild conditions, making it ideal for applications where the integrity of the biological molecule must be preserved.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The benzoic acid moiety is known for its antimicrobial and anti-inflammatory effects, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid involves its interaction with various molecular targets. The Fmoc group can protect amino groups during chemical reactions, preventing unwanted side reactions. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, synthetic routes, and functional distinctions:
Table 1: Structural and Functional Comparison of Fmoc-Modified Benzoic Acid Derivatives
Key Comparative Insights:
Substitution Position: The target compound’s Fmoc-aminomethyl group at the 3-position of the phenyl ring contrasts with analogs like 2-[[(Fmoc)amino]methyl]benzoic acid (2-position) and 4-(((Fmoc)amino)-3-methylbenzoic acid (4-position) . Positional isomerism affects electronic distribution and steric interactions, influencing reactivity in coupling reactions.
Methyl (CAS 892878-63-6) and benzoyloxy () substituents alter lipophilicity and metabolic stability, making them suitable for specific drug delivery systems .
Synthetic Routes: The target compound is synthesized via Fmoc-protection of an aminomethylbenzoic acid precursor, analogous to methods in (92% yield using Fmoc-Cl in THF) . Derivatives like 3-((Fmoc)amino)-5-hydroxybenzoic acid require additional protection/deprotection steps for the hydroxy group, increasing synthetic complexity .
Physicochemical Properties :
- Melting points vary significantly: the target compound’s melting point is unreported, but analogs range from 234°C (hydroxy-substituted) to lower values for methylated derivatives .
- Lipophilicity (logP) is influenced by substituents: trifluoromethyl groups () increase logP, while hydroxy groups decrease it .
Biological and Industrial Applications: Fmoc derivatives are critical in SPPS due to their balance of stability and ease of removal .
Biological Activity
3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid (commonly referred to as Fmoc-amino benzoic acid) is a compound with significant biological activity linked to its structural components. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis as a protective group for amino functionalities. The Fmoc group can be deprotected under specific conditions, allowing the compound to participate in further reactions. The presence of various functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 359.38 g/mol |
| Melting Point | 213 °C (dec.) |
| Solubility | Soluble in DMF |
Biological Activity
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymatic pathways, which could be beneficial for cancer therapy and other diseases where enzyme modulation is crucial .
- Antiviral Properties : Similar to many purine analogs, it may possess antiviral properties, making it a candidate for further research in the treatment of viral infections.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, leading to modulation of their activity. This can result in various biological effects, including:
- Signal Transduction Modulation : The compound may interfere with signaling pathways that are critical for cell proliferation and survival.
- Receptor Activation/Inhibition : By interacting with receptors, it can influence cellular responses that are pivotal in disease progression.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have indicated that derivatives of amino acids similar to this compound exhibit antimicrobial properties, suggesting a potential role in antibiotic development.
- Cancer Therapeutics : Research has highlighted that compounds with similar structural features have been effective in preclinical models for cancer treatment, particularly through their ability to inhibit tumor growth by modulating enzymatic activity .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions, often utilizing automated peptide synthesizers to enhance yield and efficiency. This versatility allows for the exploration of various derivatives with enhanced biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
